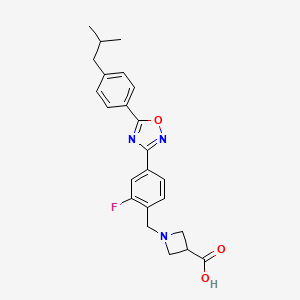

S1p receptor agonist 1

説明

S1P receptor agonist 1 is a synthetic compound designed to selectively target the sphingosine-1-phosphate receptor 1 (S1P1), a G protein-coupled receptor (GPCR) critical for regulating lymphocyte trafficking, vascular integrity, and immune responses. Unlike non-selective agonists such as FTY720 (fingolimod), this compound exhibits biased signaling, preferentially activating Gi protein pathways over β-arrestin recruitment, which may reduce adverse effects like bradycardia and receptor internalization . Structural studies using cryo-electron microscopy reveal that this compound binds to a hydrophobic pocket in S1P1, inducing conformational changes distinct from those caused by endogenous S1P or FTY720-P (the active metabolite of FTY720).

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of icanbelimod involves multiple steps, starting from commercially available precursorsSpecific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of icanbelimod follows similar synthetic routes but on a larger scale. The process is optimized for scalability, cost-effectiveness, and environmental sustainability. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reduce waste .

化学反応の分析

Types of Reactions

Icanbelimod undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.

Substitution: Nucleophilic and electrophilic substitution reactions can be carried out to introduce or replace substituents on the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

科学的研究の応用

Autoimmune Diseases

S1P receptor agonist 1 has shown efficacy in treating multiple sclerosis (MS) by modulating lymphocyte trafficking. Fingolimod (FTY720), a well-known S1P receptor modulator, acts primarily through S1P receptor 1 to reduce the number of circulating lymphocytes, thereby limiting their migration into the central nervous system and reducing inflammatory damage .

Vascular Disorders

The role of S1P receptor 1 in maintaining vascular stability has led to investigations into its use in treating ocular diseases characterized by abnormal angiogenesis. For instance, ASP4058, an S1P receptor 1/5 selective agonist, demonstrated efficacy in reducing retinal microvascular hyperpermeability and proliferation induced by vascular endothelial growth factor, suggesting potential applications in diabetic retinopathy and age-related macular degeneration .

Fibrosis

Emerging evidence suggests that S1P receptor agonists may also play a role in modulating fibrotic responses. Studies have shown that while some S1P receptor agonists can induce extracellular matrix synthesis, they do not promote myofibroblast differentiation as TGF-β does. This indicates a potential therapeutic avenue for managing fibrotic diseases without the adverse effects typically associated with TGF-β signaling .

Case Studies

作用機序

イカンベリモドは、スフィンゴシン-1-リン酸受容体1(S1PR1)を調節することによりその効果を発揮します。この受容体は、リンパ節から循環系へのT細胞の移動を調節する上で重要な役割を果たしています。S1PR1に結合することにより、イカンベリモドは受容体の内在化を引き起こし、T細胞をリンパ節内に閉じ込め、炎症部位への移動を防ぎます。このメカニズムは、自己免疫疾患における炎症と免疫応答の軽減に役立ちます .

類似化合物との比較

Receptor Selectivity and Mechanism of Action

Table 1: Selectivity Profiles of S1P Receptor Agonists

Table 2: Functional and Clinical Comparisons

Structural and Pharmacokinetic Insights

- FTY720-P : Phosphorylated form required for activity; causes prolonged receptor internalization due to S1P1 downregulation .

- S1P agonist 1 : Hydrophobic chain interactions stabilize active S1P1 conformations without inducing rapid internalization .

- Chain Length Effects : C17–C19 alkyl chains in S1P analogs maximize efficacy (116% of S1P’s Emax), while shorter chains (e.g., C16) reduce potency .

Clinical and Preclinical Advantages

- Avoidance of S1P3 Activity : S1P agonist 1, AUY954, and AMG 369 eliminate S1P3-mediated bradycardia, a major limitation of FTY720 .

- Bias Signaling : S1P agonist 1’s Gi bias may preserve vascular barrier function, reducing edema risk compared to β-arrestin-biased agonists .

- Oral Efficacy : ACT-128800 and AMG 369 show favorable pharmacokinetics, supporting once-daily dosing .

生物活性

Sphingosine 1-phosphate (S1P) receptor agonists, particularly S1P receptor agonist 1 (also known as compound 1), have garnered significant attention in the field of pharmacology due to their diverse biological activities and therapeutic potential in various diseases, including autoimmune disorders and cardiovascular conditions. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on immune cell dynamics, and implications for clinical applications.

Overview of S1P Receptor Agonists

S1P is a bioactive lipid that functions primarily as an extracellular signaling molecule through its interaction with five known G-protein-coupled receptors (S1P1 to S1P5). Among these, this compound selectively activates S1P1, which plays a crucial role in lymphocyte egress from lymphoid tissues and modulating vascular permeability. The therapeutic applications of S1P receptor agonists include the treatment of multiple sclerosis, organ transplantation, and inflammatory diseases.

Lymphocyte Trafficking

This compound is known to trap lymphocytes in secondary lymphoid organs by activating S1P1 receptors. This mechanism is pivotal in controlling lymphocyte circulation and has been linked to the immunosuppressive effects observed in therapies using compounds like fingolimod (FTY720), which is phosphorylated to exert its effects on multiple S1P receptor subtypes .

- In vitro studies have demonstrated that activation of S1P1 leads to internalization of the receptor in lymphocytes, effectively reducing their numbers in peripheral blood while promoting retention in lymphoid tissues .

Endothelial Function

This compound also influences endothelial cells by reducing permeability and enhancing barrier function. Studies indicate that S1P signaling through S1P1 decreases the expression of adhesion molecules such as VCAM-1 and ICAM-1 on endothelial cells, which are critical for leukocyte adhesion and transmigration during inflammation .

- Case Study : In a mouse model of ischemia-reperfusion injury, treatment with an S1P receptor agonist resulted in decreased neutrophil recruitment and reduced endothelial barrier permeability, highlighting its protective role against vascular injury .

Comparative Biological Activity

The following table summarizes key findings related to the biological activity of this compound compared to other S1P receptor modulators:

| Compound | Target Receptor | Biological Effect | Clinical Application |

|---|---|---|---|

| This compound | S1P1 | Traps lymphocytes; reduces endothelial permeability | Multiple sclerosis; organ transplantation |

| Fingolimod (FTY720) | S1P1, S1P3-5 | Lymphopenia; bradycardia; vascular tone modulation | Multiple sclerosis |

| BAF312 | Selective for S1P1 | Reduced cardiovascular side effects; effective in MS | Multiple sclerosis |

Research Findings

Recent studies have further elucidated the role of this compound in various biological contexts:

- Autoimmune Diseases : In collagen-induced arthritis models, selective activation of S1P receptors has shown efficacy comparable to traditional immunosuppressants, suggesting a promising role for these compounds in managing autoimmune conditions .

- Fibrosis : Unlike TGF-β, another pro-fibrotic mediator, S1PR agonists did not induce myofibroblast differentiation but did stimulate extracellular matrix synthesis. This indicates a nuanced role for S1PRs in fibrotic processes .

Q & A

Basic Research Questions

Q. What are the molecular characteristics of S1P receptor agonist 1, and how do they influence experimental design?

this compound (CAS: 1514888-56-2) has a molecular formula of C₂₃H₂₄FN₃O₃ and a molecular weight of 409.44. Its purity (>98%) and solubility in DMSO (6.8 mg/mL, requiring sonication and heating) are critical for preparing stock solutions in cellular assays . Researchers must account for its stability: powdered forms should be stored at -20°C (3-year shelf life), while solvent-dissolved aliquots degrade within one month at -20°C .

Q. How should researchers validate the specificity of this compound for S1P1 in vitro?

Use competitive binding assays with radiolabeled S1P (e.g., [³⁵S]-GTPγS binding) to measure agonist potency (EC₅₀) and receptor selectivity. For example, this compound exhibits an EC₅₀ of 9.83 nM for S1P1 internalization, with minimal cross-reactivity to S1P3 or S1P5, as shown in GTPγS binding studies . Pair this with siRNA-mediated receptor knockdown or knockout cell lines to confirm target specificity .

Q. What are the optimal in vivo dosing protocols for this compound in autoimmune disease models?

In rodent models (e.g., collagen-induced arthritis or experimental autoimmune encephalomyelitis), oral administration of 1–10 mg/kg/day effectively reduces lymphocyte egress and disease progression. Dose-dependent effects are critical: higher doses (>10 mg/kg) may induce off-target effects, while suboptimal doses fail to sustain receptor internalization . Monitor lymphocyte counts in peripheral blood to verify pharmacodynamic activity .

Advanced Research Questions

Q. How do contradictory findings on this compound’s cardioprotective effects arise between in vitro and in vivo models?

In isolated cardiomyocytes, this compound activates Akt via S1P1 (EC₅₀ ~10 nM), reducing apoptosis post-ischemia . However, in Langendorff-perfused hearts, selective S1P1 agonism (e.g., SEW2871) increases left ventricular end-diastolic pressure (LVEDP), while pan-agonists like FTY720 improve functional recovery. This discrepancy may stem from differences in receptor desensitization kinetics or crosstalk with S1P3 in intact tissues .

Q. What structural modifications enhance S1P1 selectivity while minimizing S1P3-related adverse effects?

Replace the lipophilic tail of non-selective agonists (e.g., FTY720-P) with benzothiazole or benzofuran moieties to exploit steric hindrance in S1P3’s Phe263 residue. Mutagenesis studies show that S1P1’s Leu276 is critical for binding selective agonists like compound B (40-fold higher affinity for wild-type vs. Leu276Phe mutants) . Computational modeling (e.g., homology-based docking using PDB ID: 3V2Y) further guides rational design .

Q. How can researchers reconcile conflicting data on this compound’s role in neuroinflammation?

While S1P1 agonism reduces peripheral lymphocyte infiltration into the CNS (e.g., in EAE models), central S1P1 activation may exacerbate synaptic defects via S1P5 crosstalk. Use intracerebroventricular (icv) delivery of this compound in conditional S1P1-knockout mice to isolate CNS-specific effects. Combine this with RNA-seq of striatal neurons to map BDNF/Akt/ERK signaling .

Q. What methodological approaches resolve off-target effects in high-throughput screening (HTS) for S1P1 agonists?

Counter-screen HTS hits (e.g., isoxazole carboxamides) against S1P2/4/5 using calcium flux assays. For allosteric agonists (e.g., N,N-dicyclohexyl-5-cyclopropylisoxazole-3-carboxamide), validate binding via Förster resonance energy transfer (FRET) to confirm non-competitive inhibition of S1P binding . Prioritize compounds with >100-fold selectivity over S1P3 to avoid bradycardia .

Q. Data Contradiction Analysis

Q. Why do some studies report this compound as a functional antagonist despite its agonist classification?

Prolonged S1P1 activation induces receptor internalization and lysosomal degradation, effectively reducing surface receptor availability. For example, FTY720-P acts as a "super-agonist," causing sustained internalization that mimics antagonism in chronic inflammation models . Distinguish acute vs. chronic dosing in experimental protocols to clarify this duality.

Q. How do species-specific differences impact translational studies of this compound?

Human S1P1 has a 10-fold higher affinity for FTY720-P than rodent receptors, complicating dose extrapolation. Use humanized S1P1 transgenic mice or primary human cardiomyocytes in ischemia-reperfusion studies to improve clinical relevance . Additionally, monitor species-specific metabolites (e.g., phosphorylated vs. non-phosphorylated forms) via LC-MS .

Q. Methodological Best Practices

Q. What in vitro assays best predict in vivo efficacy of this compound?

- Primary: [³⁵S]-GTPγS binding (EC₅₀ determination) .

- Secondary: Transwell migration assays with human T-cells (IC₅₀ for lymphocyte sequestration) .

- Tertiary: Phospho-Akt/ERK Western blotting in primary cardiomyocytes .

Correlate these with in vivo pharmacokinetics (Cₘₐₓ, AUC) and lymphocyte counts in peripheral blood .

特性

IUPAC Name |

1-[[2-fluoro-4-[5-[4-(2-methylpropyl)phenyl]-1,2,4-oxadiazol-3-yl]phenyl]methyl]azetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24FN3O3/c1-14(2)9-15-3-5-16(6-4-15)22-25-21(26-30-22)17-7-8-18(20(24)10-17)11-27-12-19(13-27)23(28)29/h3-8,10,14,19H,9,11-13H2,1-2H3,(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBIFMTGYWXNIRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C2=NC(=NO2)C3=CC(=C(C=C3)CN4CC(C4)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1514888-56-2 | |

| Record name | Icanbelimod | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1514888562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Icanbelimod | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J055N05PGQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。